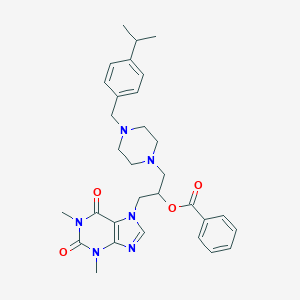
Theophylline, 7-(2-benzoyloxy-3-(4-(p-isopropylbenzyl)-1-piperazinyl)propyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Theophylline, 7-(2-benzoyloxy-3-(4-(p-isopropylbenzyl)-1-piperazinyl)propyl)-, commonly known as theophylline, is a xanthine derivative that has been used for centuries to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). In recent years, theophylline has gained attention in the scientific community for its potential use in various other applications, including cancer treatment, neurological disorders, and as a tool in biochemical research.
Wirkmechanismus
Theophylline works by inhibiting the enzyme phosphodiesterase, which leads to an increase in cyclic adenosine monophosphate (cAMP) levels. This increase in cAMP levels leads to smooth muscle relaxation, bronchodilation, and anti-inflammatory effects. In cancer cells, theophylline has been shown to inhibit cell proliferation and induce apoptosis.
Biochemische Und Physiologische Effekte
Theophylline has various biochemical and physiological effects, including bronchodilation, increased heart rate, and increased blood pressure. Theophylline also has anti-inflammatory effects and can inhibit the release of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
Theophylline has several advantages for lab experiments, including its low cost and availability. Theophylline is also relatively stable and can be easily synthesized. However, theophylline has limitations, including its narrow therapeutic window and potential for toxicity.
Zukünftige Richtungen
There are several future directions for research on theophylline. One area of research is the development of more selective phosphodiesterase inhibitors that can target specific isoforms of the enzyme. Another area of research is the development of theophylline derivatives with improved efficacy and reduced toxicity. Additionally, research on theophylline's potential use in neurological disorders and cancer treatment is ongoing.
Synthesemethoden
Theophylline can be synthesized through various methods, including the Fischer indole synthesis and the condensation of 1,3-dimethylxanthine with ethylenediamine. One of the most common methods involves the reaction of theobromine with chloroacetyl chloride, followed by reaction with p-isopropylbenzylamine and benzoylation.
Wissenschaftliche Forschungsanwendungen
Theophylline has been extensively studied for its potential use in cancer treatment. Research has shown that theophylline can inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Theophylline has also been shown to have potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
19977-12-9 |
|---|---|
Produktname |
Theophylline, 7-(2-benzoyloxy-3-(4-(p-isopropylbenzyl)-1-piperazinyl)propyl)- |
Molekularformel |
C31H38N6O4 |
Molekulargewicht |
558.7 g/mol |
IUPAC-Name |
[1-(1,3-dimethyl-2,6-dioxopurin-7-yl)-3-[4-[(4-propan-2-ylphenyl)methyl]piperazin-1-yl]propan-2-yl] benzoate |
InChI |
InChI=1S/C31H38N6O4/c1-22(2)24-12-10-23(11-13-24)18-35-14-16-36(17-15-35)19-26(41-30(39)25-8-6-5-7-9-25)20-37-21-32-28-27(37)29(38)34(4)31(40)33(28)3/h5-13,21-22,26H,14-20H2,1-4H3 |
InChI-Schlüssel |
PQHHXSOADHTJQU-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)CN2CCN(CC2)CC(CN3C=NC4=C3C(=O)N(C(=O)N4C)C)OC(=O)C5=CC=CC=C5 |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)CN2CCN(CC2)CC(CN3C=NC4=C3C(=O)N(C(=O)N4C)C)OC(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



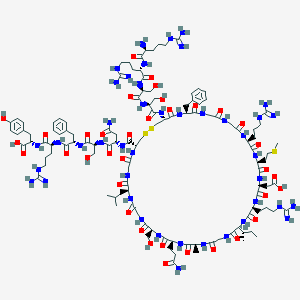

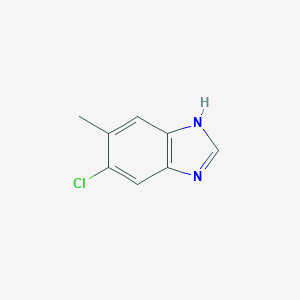
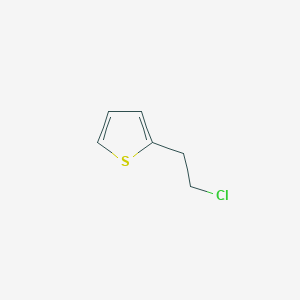
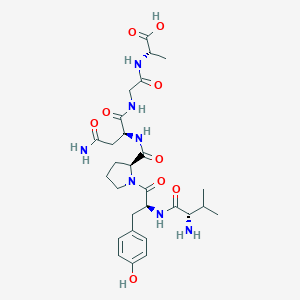
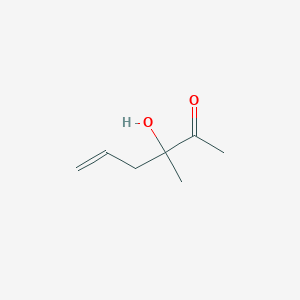
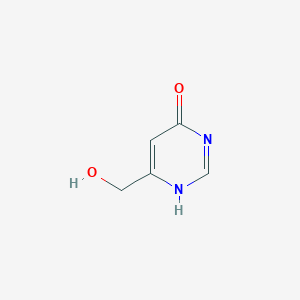
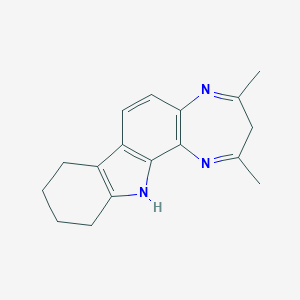
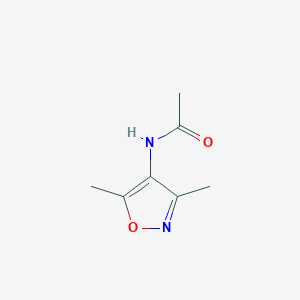
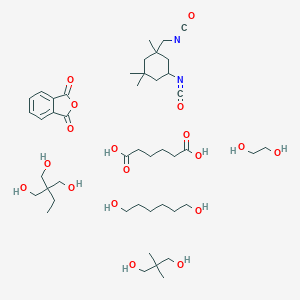
![4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine](/img/structure/B9420.png)
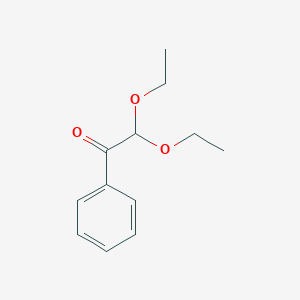
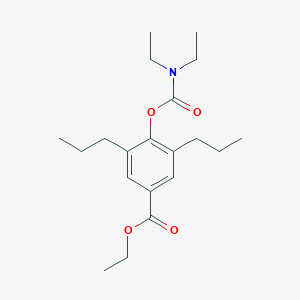
![5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B9429.png)